N-benzyl-2-{[5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Overview
Description
“N-benzyl-2-{[5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide” is a complex organic compound. It contains a benzyl group, an ethoxyphenyl group, a 1,2,4-triazole ring, and an acetamide group. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring is a five-membered ring containing two nitrogen atoms, which can participate in various chemical reactions. The benzyl and ethoxyphenyl groups are aromatic and may contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the 1,2,4-triazole ring, benzyl group, and acetamide group suggests that it could participate in a variety of reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, the presence of the ethoxy group could potentially increase its solubility in organic solvents .Safety and Hazards
Future Directions
The study of new compounds like “N-benzyl-2-{[5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide” is an active area of research in chemistry and materials science. Future work could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its interactions with biological targets .
Properties
IUPAC Name |
N-benzyl-2-[[5-benzyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S/c1-2-32-23-15-13-22(14-16-23)30-24(17-20-9-5-3-6-10-20)28-29-26(30)33-19-25(31)27-18-21-11-7-4-8-12-21/h3-16H,2,17-19H2,1H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVASCCOMCBBOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CC=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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